molecular formula C26H21N3O8 B12460530 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

Cat. No.: B12460530
M. Wt: 503.5 g/mol
InChI Key: DYRWMHSGSHZRSM-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a nitrophenoxy group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrophenol with 4-bromophenyl acetic acid to form 4-(4-nitrophenoxy)phenyl acetic acid. This intermediate is then reacted with pyrrolidine-3-carboxylic acid and phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21N3O8

Molecular Weight

503.5 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H21N3O8/c30-23(17-6-10-21(11-7-17)37-22-12-8-20(9-13-22)29(34)35)16-36-26(33)19-14-24(31)28(15-19)27-25(32)18-4-2-1-3-5-18/h1-13,19H,14-16H2,(H,27,32)

InChI Key

DYRWMHSGSHZRSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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